molecular formula C19H24N2O2 B2543222 1-(2-METHOXY-2-PHENYLBUTYL)-3-(2-METHYLPHENYL)UREA CAS No. 1797887-18-3

1-(2-METHOXY-2-PHENYLBUTYL)-3-(2-METHYLPHENYL)UREA

Cat. No.: B2543222
CAS No.: 1797887-18-3
M. Wt: 312.413
InChI Key: YZBCWKKQIFAOOR-UHFFFAOYSA-N
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Description

1-(2-METHOXY-2-PHENYLBUTYL)-3-(2-METHYLPHENYL)UREA is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-METHOXY-2-PHENYLBUTYL)-3-(2-METHYLPHENYL)UREA typically involves the reaction of 2-methoxy-2-phenylbutylamine with 2-methylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions: 1-(2-METHOXY-2-PHENYLBUTYL)-3-(2-METHYLPHENYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Corresponding oxides or ketones.

    Reduction: Amine derivatives.

    Substitution: Various substituted urea derivatives.

Scientific Research Applications

1-(2-METHOXY-2-PHENYLBUTYL)-3-(2-METHYLPHENYL)UREA has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-METHOXY-2-PHENYLBUTYL)-3-(2-METHYLPHENYL)UREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 1-(2-METHOXY-2-PHENYLBUTYL)-3-(2-CHLOROPHENYL)UREA
  • 1-(2-METHOXY-2-PHENYLBUTYL)-3-(2-FLUOROPHENYL)UREA
  • 1-(2-METHOXY-2-PHENYLBUTYL)-3-(2-BROMOPHENYL)UREA

Comparison: 1-(2-METHOXY-2-PHENYLBUTYL)-3-(2-METHYLPHENYL)UREA stands out due to its unique substitution pattern, which may confer distinct chemical and biological properties. The presence of the methoxy and methyl groups can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-(2-methoxy-2-phenylbutyl)-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-4-19(23-3,16-11-6-5-7-12-16)14-20-18(22)21-17-13-9-8-10-15(17)2/h5-13H,4,14H2,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBCWKKQIFAOOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)NC1=CC=CC=C1C)(C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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